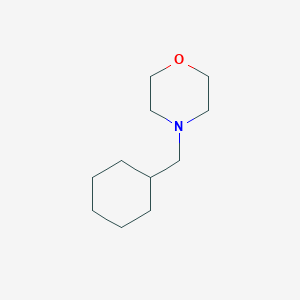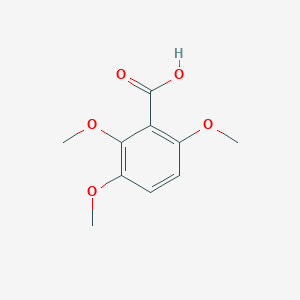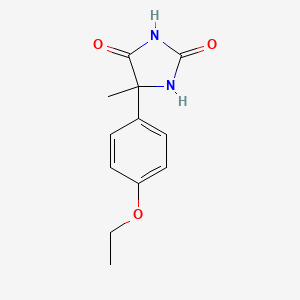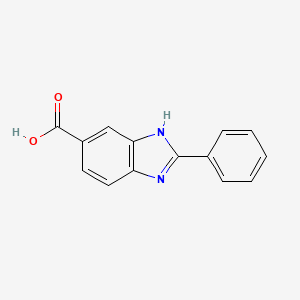
4-(Cyclohexylmethyl)morpholine
Descripción general
Descripción
The compound 4-(Cyclohexylmethyl)morpholine is a chemical of interest in various synthetic and analytical chemistry research areas. It is a derivative of morpholine, which is a versatile heterocyclic amine, often used as a building block in chemical synthesis.
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines has been achieved through a palladium-catalyzed direct coupling of aryl ethers with morpholines, using hydrogen as a reducing agent. This method is highly efficient and does not require acidic additives, yielding various 4-cyclohexylmorpholines from different aryl ethers. The mechanism involves cleavage of the C(Ar)–O bonds to form cyclohexanones, followed by reductive amination .
Molecular Structure Analysis
X-ray structural analysis has provided insights into the molecular structure of related compounds. For instance, the geometry of the N–N double bond and the partial delocalization across the linear triazene moiety have been characterized in a derivative of morpholine . Additionally, the crystal structure of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety has been determined, revealing the dihedral angles between different rings in the molecule .
Chemical Reactions Analysis
Morpholine derivatives have been used in various chemical reactions. Cyclocondensation of cyclohexene-4-carbaldehyde with morpholine has yielded a range of substituted compounds . Reactions of 4,5-bis(morpholin-4-yl)cyclopent-2-en-1-one with sodium salts have been attempted to synthesize fused cyclopropane derivatives . Moreover, cross-recyclization reactions involving 4-(cyclohex-1-en-1-yl)morpholine have led to the formation of various heterocyclic compounds . The reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine has followed both aza-Diels–Alder reaction and unexpected decyanation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and molecular structure. For example, the photophysical characterization of a morpholine derivative has shown intense absorption bands and emission at specific wavelengths, indicating its potential use in photophysical applications . The crystallographic data provide information on the molecular dimensions and conformations, which are essential for understanding the reactivity and interactions of these compounds 10.
Aplicaciones Científicas De Investigación
Combustion Chemistry of Morpholine
Morpholine and its derivatives, including 4-(Cyclohexylmethyl)morpholine, have been studied in the context of combustion chemistry. Lucassen et al. (2009) investigated the combustion chemistry of morpholine, a heterocyclic secondary amine, under low-pressure conditions. The study emphasized the identification of stable and radical intermediates and products of the combustion process, offering insights into pollutant emission related to hydrocarbon, oxygenated, and nitrogen-containing compounds (Lucassen et al., 2009).
Pharmaceutical Significance
Morpholine derivatives, including 4-(Cyclohexylmethyl)morpholine, play a significant role in pharmaceutical research. Kumar Rupak et al. (2016) highlighted the importance of morpholine in developing therapeutic agents for various medical ailments. The study discussed the versatility of morpholine-based molecules and their potential in synthesizing potent drugs (Kumar Rupak et al., 2016).
Antimicrobial Properties
Research by Oliveira et al. (2015) on 4-(Phenylsulfonyl) morpholine, a related compound, explored its antimicrobial and modulating activity against various microorganisms. This study provides an understanding of the potential use of morpholine derivatives in combating multi-resistant strains of bacteria and fungi (Oliveira et al., 2015).
Synthesis and Chemical Properties
The synthesis of 4-cyclohexylmorpholines has been a subject of interest in the field of green chemistry. Zheng et al. (2021) described a palladium-catalyzed synthesis method for 4-cyclohexylmorpholines, highlighting the efficiency of this process and its applications in producing fine chemicals (Zheng et al., 2021).
Applications in Kinase Inhibition
Hobbs et al. (2019) investigated the use of morpholine derivatives in inhibiting the PI3K-AKT-mTOR pathway, a crucial area in cancer research. The study identified a potent non-nitrogen containing morpholine isostere, emphasizing its significance in developing selective dual inhibitors for mTORC1 and mTORC2 (Hobbs et al., 2019).
Corrosion Inhibition
Cheng et al. (2014) synthesized a morpholine salt for use as a corrosion inhibitor in blast furnace gas pipelines. The study demonstrated the effectiveness of this compound in inhibiting corrosion, particularly in the context of steel cathode electrochemical processes (Cheng et al., 2014).
Propiedades
IUPAC Name |
4-(cyclohexylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXVBQQAUQWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348928 | |
| Record name | 4-(cyclohexylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethyl)morpholine | |
CAS RN |
5005-25-4 | |
| Record name | 4-(cyclohexylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)








![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)